molecular formula C12H14BrNO5 B8198166 2-Bromo-4-tert-butyl-5-nitrophenyl methyl carbonate

2-Bromo-4-tert-butyl-5-nitrophenyl methyl carbonate

Cat. No. B8198166
M. Wt: 332.15 g/mol
InChI Key: WSWTWOUVGRZWEN-UHFFFAOYSA-N
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Description

2-Bromo-4-tert-butyl-5-nitrophenyl methyl carbonate is a useful research compound. Its molecular formula is C12H14BrNO5 and its molecular weight is 332.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-4-tert-butyl-5-nitrophenyl methyl carbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-tert-butyl-5-nitrophenyl methyl carbonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

(2-bromo-4-tert-butyl-5-nitrophenyl) methyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO5/c1-12(2,3)7-5-8(13)10(19-11(15)18-4)6-9(7)14(16)17/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWTWOUVGRZWEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1[N+](=O)[O-])OC(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-tert-butyl-5-nitrophenyl methyl carbonate

Synthesis routes and methods

Procedure details

2-Bromo-4-tert-butylphenyl methyl carbonate (5.0 g, 17.4 mmol) was added portion-wise to H2SO4 (9.3 mL, 174.1 mmol) to generate a colorless homogeneous solution. This solution was then cooled to 0° C. and treated with KNO3 (2.1 g, 20.9 mmol) portion-wise maintaining the internal temperature below 5° C. The reaction was stirred for 2 h and then poured on ice water. The aqueous layer was extracted with dichloromethane (3×10 mL). The combined organic extracts was dried over Na2SO4, filtered and concentrated. Purification by silica gel chromatography (10% ethyl acetate/hexane) provided 2-bromo-4-tert-butyl-5-nitrophenyl methyl carbonate (4.4 g, 76% yield). 1H NMR (400.0 MHz, DMSO-d6) δ 7.97 (s, 1H), 7.92 (s, 1H), 3.90 (s, 3H), 1.34 (d, J=5.4 Hz, 9H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
9.3 mL
Type
reactant
Reaction Step One
Name
Quantity
2.1 g
Type
reactant
Reaction Step Two

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